molecular formula C9H7BrN2OS B1486770 6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol CAS No. 2091698-60-9

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol

Cat. No. B1486770
CAS RN: 2091698-60-9
M. Wt: 271.14 g/mol
InChI Key: VLZVVUJTELPWNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, similar compounds like “(5-bromothiophen-2-yl)methylamine” are liquids at room temperature .

Scientific Research Applications

Comprehensive Analysis of “6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol”

Optoelectronic Applications: The compound “6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol” exhibits properties that are highly beneficial for optoelectronic applications. Its ability to display fluorescence in solution and in plastic films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Stokes Shift measurements indicate efficient energy loss between excitation and fluorescence states, which is crucial for these applications .

Organic Photovoltaic Materials: In the field of organic photovoltaics, the compound’s photophysical properties, such as absorption and emission spectral properties, are of great interest. The red-shift observed in the absorption maximum in different solvents suggests its potential for tuning the optical properties for better solar light harvesting in OPV devices .

Fluorescence Imaging: Due to its fluorescent properties, “6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol” can be used in fluorescence imaging techniques. This application is particularly useful in biological studies where tracking and imaging of certain processes are required.

Enzyme Inhibition: This compound serves as an inhibitor for the enzyme Cyclin-dependent kinase 9 (CDK9), which is involved in various biological processes. The inhibition of CDK9 has implications in the study of cell cycle regulation and cancer research.

NIR OLEDs: The compound’s luminescent properties in the near-infrared region make it a promising candidate for use as an active emitting layer in NIR OLEDs. This application is significant for the development of devices that require infrared light emission .

IR Luminophores: The ability of “6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol” to exhibit fluorescence in the near-infrared region also suggests its use as an IR luminophore. This has potential applications in security, telecommunications, and medical diagnostics .

Charge-Transport Studies: The relationship between molecular and film structure with charge-transport and optical properties can be studied using this compound. Such studies are essential for the development of new materials with desirable electronic and optical characteristics .

Safety and Hazards

Safety and hazards would depend on the specific compound. For example, “(5-bromothiophen-2-yl)methylamine” has hazard statements including H302, H312, H315, H318, H332, H335, indicating various hazards including harm if swallowed or in contact with skin .

Future Directions

The future directions would depend on the specific applications of the compound. Pyrimidine derivatives have potential applications in various fields including medicinal chemistry, material science, and industrial chemistry .

properties

IUPAC Name

4-(5-bromothiophen-2-yl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c1-5-11-6(4-9(13)12-5)7-2-3-8(10)14-7/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZVVUJTELPWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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